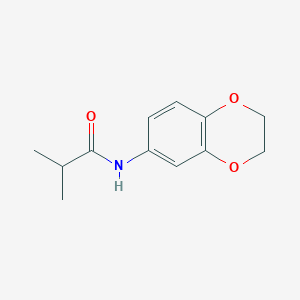![molecular formula C14H9BrCl2N2OS B5230092 3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5230092.png)
3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide, also known as BRD-8899, is a small molecule inhibitor that has been widely used in scientific research for its ability to target a specific protein.
Mécanisme D'action
3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide targets the bromodomain of BRD9, which is a protein domain that recognizes acetylated lysine residues on histones. By inhibiting the activity of BRD9, 3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide can disrupt the regulation of gene expression, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide can have a variety of biochemical and physiological effects, depending on the biological system being studied. For example, in cancer cells, 3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has been shown to inhibit cell proliferation and induce apoptosis. In T cells, 3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has been shown to inhibit the production of cytokines such as IL-2 and IFN-gamma.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide in lab experiments is its specificity for BRD9, which allows researchers to study the effects of inhibiting this protein in a variety of biological systems. However, one limitation of using 3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide is its relatively low potency, which can make it difficult to achieve complete inhibition of BRD9 in some systems.
Orientations Futures
There are several future directions for research involving 3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide. One area of interest is the development of more potent inhibitors of BRD9 that can be used in a wider range of biological systems. Another area of interest is the study of the role of BRD9 in various diseases, including cancer and immune disorders. Finally, the use of 3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide in combination with other inhibitors or therapies is an area of research that holds promise for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide involves a series of chemical reactions that begin with the preparation of 3-bromoaniline. This is followed by the reaction of 3-bromoaniline with carbon disulfide to form the corresponding dithiocarbamate. The dithiocarbamate is then reacted with 3,4-dichlorobenzoyl chloride to form the final product, 3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide.
Applications De Recherche Scientifique
3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has been widely used in scientific research for its ability to target the protein BRD9. BRD9 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. 3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has been shown to inhibit the activity of BRD9, leading to changes in gene expression that can be studied in various biological systems.
Propriétés
IUPAC Name |
3-bromo-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2N2OS/c15-9-3-1-2-8(6-9)13(20)19-14(21)18-10-4-5-11(16)12(17)7-10/h1-7H,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQGVXDRYXWARV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)acetamide](/img/structure/B5230015.png)

![1-[(2E)-3-phenyl-2-propen-1-yl]-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5230026.png)
![1-[3-(2,3,6-trimethylphenoxy)propyl]piperidine oxalate](/img/structure/B5230027.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5230039.png)
![5-[(5-chloro-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B5230060.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(3-pyridinylmethyl)ethanediamide](/img/structure/B5230067.png)



![1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5230099.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5230107.png)

